Isohexylcyanoacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

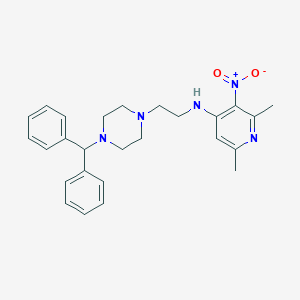

Isohexylcyanoacrylate (IHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research applications. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for various laboratory experiments.

Wirkmechanismus

Isohexylcyanoacrylate forms strong bonds with biological tissues through a process called anionic polymerization. This process involves the reaction of the cyanoacrylate monomer with the nucleophilic groups present in the tissue. The resulting polymer forms a strong, covalent bond with the tissue, creating a seal or adhesive bond.

Biochemische Und Physiologische Effekte

Isohexylcyanoacrylate has been shown to have minimal toxicity and is well-tolerated by biological tissues. Studies have shown that Isohexylcyanoacrylate does not cause significant inflammation or tissue damage. However, prolonged exposure to Isohexylcyanoacrylate can cause tissue necrosis and may lead to adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

Isohexylcyanoacrylate has several advantages for laboratory experiments. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for tissue engineering, wound healing, and drug delivery applications. However, Isohexylcyanoacrylate has some limitations. It is a non-degradable adhesive, which means it cannot be used for long-term applications. Additionally, Isohexylcyanoacrylate may interfere with certain assays and may not be suitable for all types of experiments.

Zukünftige Richtungen

There are several future directions for Isohexylcyanoacrylate research. One area of research is the development of degradable cyanoacrylate adhesives. These adhesives would allow for long-term applications without the risk of tissue necrosis. Another area of research is the optimization of Isohexylcyanoacrylate for drug delivery applications. This includes the development of new Isohexylcyanoacrylate formulations that can release drugs at a controlled rate. Finally, there is a need for further studies to evaluate the safety and efficacy of Isohexylcyanoacrylate in various applications.

Conclusion

In conclusion, Isohexylcyanoacrylate is a unique cyanoacrylate adhesive that has been widely used in scientific research applications. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering, wound healing, and drug delivery applications. Isohexylcyanoacrylate has minimal toxicity and is well-tolerated by biological tissues. However, Isohexylcyanoacrylate has some limitations, including its non-degradability and potential interference with certain assays. Future research directions include the development of degradable cyanoacrylate adhesives and the optimization of Isohexylcyanoacrylate for drug delivery applications.

Synthesemethoden

Isohexylcyanoacrylate is synthesized through the reaction of isohexyl alcohol with cyanoacrylic acid. This reaction is catalyzed by a basic catalyst, usually triethylamine. The resulting product is a clear, colorless liquid that polymerizes rapidly upon contact with moisture. The synthesis of Isohexylcyanoacrylate is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Isohexylcyanoacrylate has been used in various scientific research applications, including tissue engineering, wound healing, and drug delivery. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering applications. Isohexylcyanoacrylate has been used to create scaffolds for tissue regeneration and to seal tissue defects. It has also been used as a sealant for surgical incisions and as a hemostatic agent.

Isohexylcyanoacrylate has also been used in drug delivery applications. Its ability to form a strong bond with biological tissues allows for sustained drug release at the site of application. Isohexylcyanoacrylate has been used to deliver drugs for the treatment of various diseases, including cancer and cardiovascular disease.

Eigenschaften

CAS-Nummer |

107811-81-4 |

|---|---|

Produktname |

Isohexylcyanoacrylate |

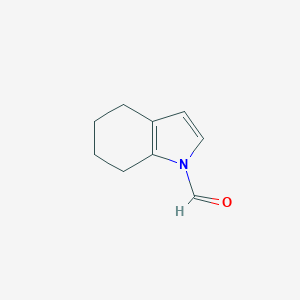

Molekularformel |

C10H15NO2 |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

4-methylpentyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3 |

InChI-Schlüssel |

HFQQYIUTYJVYFZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCOC(=O)C(=C)C#N |

Kanonische SMILES |

CC(C)CCCOC(=O)C(=C)C#N |

Andere CAS-Nummern |

107811-81-4 |

Synonyme |

PIHCA polyisohexylcyanoacrylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)